molecular formula C23H19ClFN3O B11448558 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11448558
M. Wt: 407.9 g/mol
InChI Key: UYFSFHNPEBTWRZ-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are used in various medicinal applications . This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with ethylamine to produce the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of a benzimidazole core with a chlorofluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H19ClFN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C23H19ClFN3O/c24-18-9-6-10-19(25)17(18)15-28-21-12-5-4-11-20(21)27-22(28)13-14-26-23(29)16-7-2-1-3-8-16/h1-12H,13-15H2,(H,26,29)

InChI Key

UYFSFHNPEBTWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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